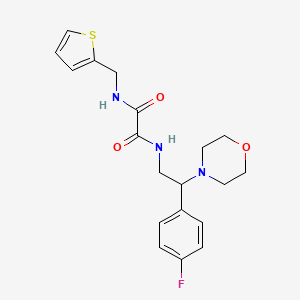
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a morpholinoethyl group, and a thiophen-2-ylmethyl group attached to an oxalamide core. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or material science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic and steric effects due to the presence of the fluorophenyl, morpholinoethyl, and thiophen-2-ylmethyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the morpholinoethyl group could participate in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have drawn attention due to their potential as biologically active molecules. Researchers explore their interactions with biological targets, aiming to design novel drugs. The compound’s unique structure may serve as a scaffold for developing new therapeutic agents, such as antiviral, anticancer, or anti-inflammatory drugs .
Antitubercular Activity
Given the urgent need for effective tuberculosis treatments, scientists investigate compounds like ours for their antitubercular properties. In vitro studies against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) could reveal its potential as an antimycobacterial agent .
Organic Electronics and Optoelectronics
Thiophenes are versatile building blocks in organic electronics. Our compound might find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its electron-rich and conjugated structure could enhance charge transport and light emission properties .
Materials Science
Thiophene derivatives contribute to materials with tailored properties. Researchers explore their incorporation into polymers, conducting materials, and sensors. Our compound could enhance the performance of organic semiconductors or serve as a dopant in conductive polymers .
Coordination Chemistry
The oxalamide moiety in our compound contains nitrogen and oxygen atoms, making it a potential ligand for coordination chemistry. Researchers investigate its ability to form complexes with transition metal ions, which could have applications in catalysis, sensing, or luminescence .
Agrochemicals
Thiophenes have been explored as agrochemicals, including fungicides and insecticides. Our compound’s unique substitution pattern may influence its bioactivity against pests or plant pathogens .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)17(23-7-9-26-10-8-23)13-22-19(25)18(24)21-12-16-2-1-11-27-16/h1-6,11,17H,7-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIDICLLONEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

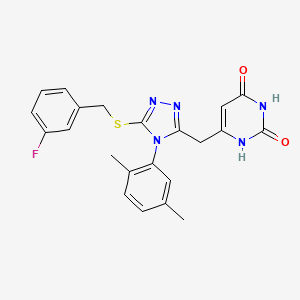
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)
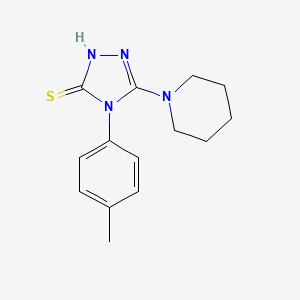
![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)
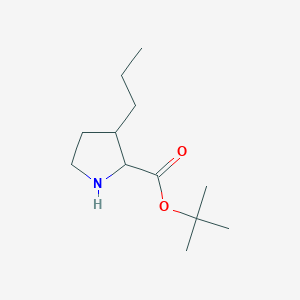
![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)
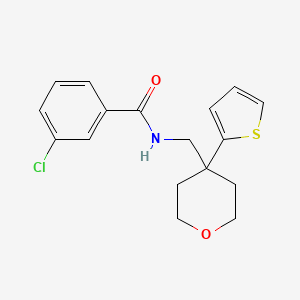
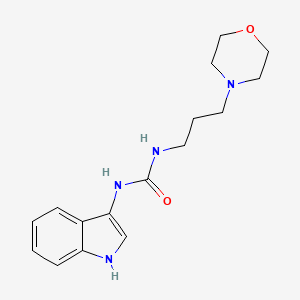

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
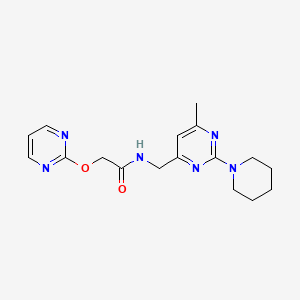

![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)